Deoxyhypusine

描述

属性

IUPAC Name |

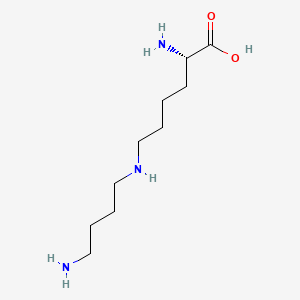

(2S)-2-amino-6-(4-aminobutylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3O2/c11-6-2-4-8-13-7-3-1-5-9(12)10(14)15/h9,13H,1-8,11-12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGPFBXMCOQNMJO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCNCCCCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231839 | |

| Record name | Deoxyhypusine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyhypusine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82543-85-9 | |

| Record name | Deoxyhypusine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82543-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxyhypusine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543859 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxyhypusine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyhypusine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Role of Deoxyhypusine in eIF5A Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eukaryotic translation initiation factor 5A (eIF5A) is a highly conserved protein essential for cell proliferation and viability. Its biological activity is contingent upon a unique post-translational modification known as hypusination. This process, critical for protein synthesis, involves the formation of the unusual amino acid hypusine from a specific lysine residue. Deoxyhypusine is the pivotal intermediate in this two-step enzymatic cascade, and its formation represents the rate-limiting step in eIF5A activation. Understanding the function of this compound and the enzymes that mediate its conversion is paramount for developing novel therapeutic strategies targeting diseases characterized by dysregulated cell growth, such as cancer. This technical guide provides an in-depth overview of the role of this compound in eIF5A activation, including quantitative data on enzyme kinetics, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

The Hypusination Pathway: Activating eIF5A

The activation of the eIF5A precursor protein is a two-step process that occurs in the cytoplasm and is catalyzed by two highly specific enzymes: this compound synthase (DHS) and this compound hydroxylase (DOHH).[1][2][3] This modification is exclusive to eIF5A, making it a highly specific and attractive target for therapeutic intervention.[4][5]

Step 1: this compound Synthesis

The initial and rate-limiting step in eIF5A activation is the formation of a this compound residue. This reaction is catalyzed by This compound synthase (DHS) . DHS transfers the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of a specific lysine residue (Lys50 in human eIF5A) on the inactive eIF5A precursor. This process results in the formation of the intermediate, deoxyhypusinated eIF5A (eIF5A(Dhp)). The reaction is dependent on NAD+ as a cofactor.

Step 2: Hypusine Formation

The final step in eIF5A activation is the hydroxylation of the this compound residue to form the mature, active hypusine-containing eIF5A (eIF5A(Hyp)). This reaction is catalyzed by This compound hydroxylase (DOHH) , a non-heme diiron-containing enzyme. DOHH specifically recognizes and binds to deoxyhypusinated eIF5A to catalyze the stereo-specific hydroxylation of the this compound side chain.

The fully hypusinated eIF5A is the biologically active form of the protein, capable of participating in critical cellular processes.

Signaling and Functional Implications of eIF5A Activation

Activated eIF5A plays a crucial role in protein synthesis, particularly in translation elongation. It facilitates the synthesis of proteins containing difficult-to-translate sequences, such as polyproline tracts, by resolving ribosomal stalling. Beyond its role in translation, hypusinated eIF5A has been implicated in mRNA nuclear export, mRNA stability, and the regulation of cell cycle progression. Given its central role in cell growth and proliferation, the hypusination pathway is a key area of investigation in cancer biology and other proliferative diseases.

Caption: The eIF5A activation pathway and its downstream cellular functions.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and substrates involved in eIF5A activation.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism | Km (µM) | Vmax (pmol/h/µg protein) | Reference(s) |

| This compound Synthase (DHS) | eIF5A(Lys) | Human | 1.5 | Not Reported | |

| This compound Synthase (DHS) | Putrescine | Human | 1120 | Not Reported | |

| This compound Hydroxylase (DOHH) | Human eIF5A(Dhp) | Human | 0.065 | ~23.7 | |

| This compound Hydroxylase (DOHH) | Yeast eIF5A(Dhp) | Human | 0.376 | Not Reported | |

| This compound Hydroxylase (DOHH) | Human eIF5A(Dhp) | Yeast | 0.022 | ~29.4 | |

| This compound Hydroxylase (DOHH) | Yeast eIF5A(Dhp) | Yeast | 0.054 | Not Reported |

Table 2: Inhibitor Potency

| Inhibitor | Target Enzyme | Ki (nM) | IC50 (µM) | Reference(s) |

| N1-guanyl-1,7-diaminoheptane (GC7) | DHS | 10 | Not Reported |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in eIF5A activation.

In Vitro eIF5A Hypusination Assay ("Hyp'Assay")

This cell-free assay allows for the monitoring of the complete eIF5A hypusination process in a 96-well plate format.

Materials:

-

Recombinant human eIF5A, DHS, and DOHH proteins

-

Spermidine

-

Antibody specific for hypusinated eIF5A

-

96-well plates

-

Standard laboratory equipment for Western blotting or ELISA

Methodology:

-

Reaction Setup: In a 96-well plate, combine recombinant human eIF5A, DHS, and DOHH in a suitable reaction buffer.

-

Initiation: Start the reaction by adding spermidine to the desired final concentration.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

-

Detection: The formation of hypusinated eIF5A can be detected and quantified using either:

-

Western Blotting: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for hypusinated eIF5A.

-

ELISA: Coat the 96-well plate with a capture antibody for eIF5A, add the reaction mixture, and then detect with a primary antibody specific for hypusinated eIF5A followed by a secondary antibody conjugated to a reporter enzyme.

-

-

Data Analysis: Quantify the signal to determine the extent of eIF5A hypusination. This assay can be adapted to screen for inhibitors of DHS or DOHH by including test compounds in the reaction mixture.

Caption: Workflow for the in vitro eIF5A hypusination assay (Hyp'Assay).

Analysis of eIF5A Isoforms by 2D Gel Electrophoresis

Two-dimensional (2D) gel electrophoresis is a powerful technique to separate the different isoforms of eIF5A (unmodified, deoxyhypusinated, and hypusinated) based on their isoelectric point (pI) and molecular weight.

Materials:

-

Protein extract from cells or tissues

-

IPG strips for isoelectric focusing (IEF)

-

SDS-PAGE gels

-

Equipment for 2D gel electrophoresis and Western blotting

-

Antibody against total eIF5A

Methodology:

-

Sample Preparation: Prepare protein lysates from the experimental samples.

-

First Dimension (Isoelectric Focusing): a. Rehydrate the IPG strip with the protein sample in a rehydration buffer. b. Perform isoelectric focusing using a programmed voltage gradient to separate proteins based on their pI.

-

Second Dimension (SDS-PAGE): a. Equilibrate the focused IPG strip in an equilibration buffer containing SDS. b. Place the equilibrated strip on top of an SDS-PAGE gel and run the electrophoresis to separate proteins based on their molecular weight.

-

Detection: a. Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain) to visualize all separated proteins. b. Alternatively, transfer the proteins to a membrane and perform a Western blot using an antibody that recognizes all forms of eIF5A to specifically visualize the different isoforms.

-

Analysis: The unmodified, deoxyhypusinated, and hypusinated forms of eIF5A will appear as distinct spots on the 2D gel or blot, allowing for their relative quantification.

Mass Spectrometry for Identification of this compound and Hypusine

Mass spectrometry (MS) is the gold standard for unequivocally identifying and quantifying the this compound and hypusine modifications on eIF5A.

Materials:

-

Purified eIF5A protein or protein bands excised from a gel

-

Trypsin or another suitable protease

-

LC-MS/MS system (Liquid Chromatography coupled to a Tandem Mass Spectrometer)

Methodology:

-

In-gel or In-solution Digestion: a. Excise the eIF5A protein band from a 1D or 2D gel and destain. b. Reduce and alkylate the cysteine residues. c. Digest the protein into smaller peptides using trypsin.

-

LC-MS/MS Analysis: a. Separate the resulting peptides by reverse-phase liquid chromatography. b. Introduce the separated peptides into the mass spectrometer. c. The mass spectrometer will measure the mass-to-charge ratio (m/z) of the peptides (MS1 scan). d. Select specific peptides for fragmentation (MS2 scan) to determine their amino acid sequence.

-

Data Analysis: a. Search the acquired MS/MS spectra against a protein database to identify the peptides. b. Specifically look for the mass shift on the lysine-containing peptide corresponding to the addition of a 4-aminobutyl group (this compound) or a 4-amino-2-hydroxybutyl group (hypusine). For example, a tryptic peptide with a mass-to-charge ratio of 922.5 can be indicative of hypusination. c. The relative abundance of the modified versus unmodified peptides can be used for quantification.

Conclusion

The formation of this compound is a critical and rate-limiting step in the activation of eIF5A, a protein fundamental to cellular proliferation and protein synthesis. The enzymes responsible for this modification, DHS and DOHH, represent highly specific and promising targets for therapeutic intervention in a range of diseases. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate role of the hypusination pathway and to develop novel modulators of eIF5A activity.

References

- 1. Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]

- 3. Specific and sensitive GC–MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Specific and sensitive GC-MS analysis of hypusine, Nε-(4-amino-2-hydroxybutyl)lysine, a biomarker of hypusinated eukaryotic initiation factor eIF5A, and its application to the bi-ethnic ASOS study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Deoxyhypusine Synthesis Pathway from Spermidine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) is a unique and essential process for the proliferation and viability of all eukaryotic cells. This modification results in the formation of a rare amino acid, hypusine, at a single, specific lysine residue within eIF5A. The biosynthesis of hypusine is a two-step enzymatic pathway that utilizes the polyamine spermidine as a key substrate. The first and rate-limiting step, the formation of a deoxyhypusine intermediate, is catalyzed by this compound synthase (DHS). The subsequent hydroxylation is carried out by this compound hydroxylase (DOHH). Given that hypusinated eIF5A is critical for the translation of a subset of mRNAs, including those involved in cell cycle control and proliferation, this pathway represents a compelling target for therapeutic intervention in diseases such as cancer and neurodevelopmental disorders. This guide provides an in-depth overview of the core pathway, quantitative biochemical data, detailed experimental protocols, and visual diagrams of the key processes.

The Core Synthesis Pathway

The conversion of a specific lysine residue on the eIF5A precursor protein to a hypusine residue is a highly specific process involving two key enzymes.[1][2] eIF5A is the only protein in the cell known to undergo this modification.[3][4]

-

This compound Synthesis: The pathway begins with the enzyme This compound synthase (DHS) , which catalyzes the transfer of the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein.[5] This reaction is dependent on NAD+ as a cofactor and releases 1,3-diaminopropane as a byproduct. The product of this reaction is the eIF5A protein containing a This compound residue. This is the rate-limiting step of the entire pathway.

-

Hypusine Synthesis: The intermediate, this compound-containing eIF5A, is then acted upon by This compound hydroxylase (DOHH) . DOHH is a diiron-containing enzyme that hydroxylates the this compound residue to form the final, mature hypusine residue, thereby generating the active form of eIF5A.

The active, hypusinated eIF5A (eIF5A-Hyp) is essential for its function in protein synthesis, where it facilitates the elongation phase of translation, particularly at sequences encoding multiple proline residues.

Detailed Mechanism of this compound Synthase (DHS)

The reaction catalyzed by DHS is a complex, multi-step process.

-

Dehydrogenation: NAD+ binds to DHS, inducing a conformational change that allows for the binding of spermidine. Spermidine is then oxidized via an NAD-dependent dehydrogenation, generating an enzyme-bound NADH and a dehydrospermidine intermediate.

-

Enzyme-Imine Intermediate Formation: The dehydrospermidine intermediate is cleaved, releasing 1,3-diaminopropane. The remaining 4-aminobutyl moiety is transferred to the ε-amino group of a catalytic lysine residue on DHS itself (Lys329 in humans), forming a covalent enzyme-imine intermediate.

-

Transimination: The eIF5A precursor protein binds to the enzyme complex. The 4-aminobutyl moiety is then transferred from the DHS catalytic lysine to the target Lys50 on eIF5A, forming an eIF5A-imine intermediate.

-

Reduction: The enzyme-bound NADH, generated in the first step, reduces the eIF5A-imine intermediate to form the stable this compound residue. This regenerates NAD+ and completes the catalytic cycle.

Quantitative Data

The following tables summarize key quantitative data for the enzymes of the this compound synthesis pathway.

Table 1: Kinetic Parameters for this compound Synthase (DHS)

| Enzyme Source | Substrate | Km (µM) | Notes |

| Rat Testis | Spermidine | ~1.0 | |

| Rat Testis | eIF5A Precursor | ~0.08 | |

| Rat Testis | NAD+ | ~30 | |

| Human (recombinant) | eIF5A Precursor | 1.5 | |

| Human (recombinant) | Spermidine | 4.0 - 7.6 | EC50 of 5 µM also reported in a specific assay system. |

Table 2: Kinetic Parameters for this compound Hydroxylase (DOHH)

| Enzyme Source | Substrate | Km (µM) | Vmax (nM/h) |

| Human (recombinant) | Human eIF5A(Dhp) | 0.065 | 0.38 |

| Human (recombinant) | Yeast eIF5A(Dhp) | 0.376 | 0.44 |

| Yeast (recombinant) | Human eIF5A(Dhp) | 0.022 | 0.54 |

| Yeast (recombinant) | Yeast eIF5A(Dhp) | 0.054 | 0.54 |

| Data derived from reference. Assays were conducted at 37°C for 30 minutes. |

Table 3: Inhibitor Potency (IC50)

| Target Enzyme | Inhibitor | IC50 (µM) | Notes |

| Human DHS | 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | 0.062 | Potent allosteric inhibitor. |

| Human DHS | 5,6-dihydrothieno[2,3-c]pyridine derivative | 0.0092 | Allosteric inhibitor. |

| P. falciparum DHS | 6-bromo-N-(1H-indol-4yl)-1-benzothiophene-2-carboxamide | 46.1 - 51.5 | Shows significantly lower potency against the parasite enzyme. |

Experimental Protocols

Detailed methodologies are crucial for studying the this compound pathway. Below are protocols for key experiments.

Recombinant Protein Expression and Purification (General Protocol)

Production of pure DHS, DOHH, and the various forms of eIF5A is fundamental. Co-expression in E. coli using polycistronic vectors is an effective strategy.

Objective: To produce and purify recombinant human DHS and eIF5A precursor.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)pLysS).

-

Expression vector (e.g., pET-series or pST39) containing the gene for His-tagged hDHS or untagged h-eIF5A.

-

LB medium with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

Ni-NTA affinity chromatography column (for His-tagged proteins).

-

Ion-exchange chromatography columns (e.g., Q-Sepharose for eIF5A).

-

Dialysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 20% glycerol).

Methodology:

-

Transformation: Transform the expression plasmid into competent E. coli cells. Plate on selective LB agar and incubate overnight at 37°C.

-

Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C with shaking to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM). For improved solubility, induction can be performed at a lower temperature (e.g., 18°C) for a longer period (e.g., 16 hours).

-

Cell Harvest: Pellet the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Lyse cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 25,000 x g for 30 min at 4°C) to pellet cell debris. Collect the supernatant.

-

Affinity Purification (for His-DHS):

-

Equilibrate a Ni-NTA column with Lysis Buffer (without lysozyme/PMSF).

-

Load the clarified lysate onto the column.

-

Wash the column extensively with Wash Buffer.

-

Elute the His-tagged protein with Elution Buffer.

-

-

Ion-Exchange Purification (for eIF5A):

-

For untagged eIF5A, further purification by ion-exchange chromatography is required.

-

Load the clarified lysate (or affinity-purified sample) onto an equilibrated anion-exchange column (e.g., Q-Sepharose).

-

Wash the column and elute the protein using a salt gradient (e.g., 0.1 to 0.5 M KCl).

-

-

Dialysis and Storage: Pool the pure fractions, dialyze against storage buffer, concentrate, and store at -80°C.

DHS Activity Assay: Non-Radioactive HTS Method

This assay is adapted for high-throughput screening (HTS) by measuring the production of NADH during the first stage of the DHS reaction.

Objective: To measure DHS activity and screen for inhibitors in a 96- or 384-well format.

Materials:

-

Purified recombinant DHS.

-

Spermidine solution.

-

NAD+ solution.

-

Assay Buffer: 0.1 M Glycine-NaOH, pH 9.0.

-

NADH-Glo™ Detection Reagent (Promega).

-

White, opaque multi-well plates suitable for luminescence.

-

Plate-reading luminometer.

Methodology:

-

Reaction Setup: In each well of the plate, prepare the DHS partial reaction mixture. For a 25 µL final volume:

-

12.5 µL 2x Assay Buffer.

-

2.5 µL 10x NAD+ (final concentration 100 µM).

-

2.5 µL 10x Spermidine (final concentration 20 µM).

-

2.5 µL 10x Test Compound (or vehicle for control).

-

5.0 µL DHS enzyme (e.g., 0.1-0.5 µg).

-

Note: The eIF5A precursor is omitted from this partial reaction.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

NADH Detection:

-

Prepare the NADH-Glo™ Detection Reagent according to the manufacturer's protocol.

-

Allow the plate and the detection reagent to equilibrate to room temperature.

-

Add a volume of NADH-Glo™ reagent equal to the reaction volume in the well (e.g., 25 µL).

-

Mix briefly on a plate shaker.

-

-

Measurement: Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop. Read the luminescence using a plate-reading luminometer.

-

Analysis: The luminescent signal is directly proportional to the amount of NADH produced, and thus to DHS activity. Calculate percent inhibition for test compounds relative to vehicle controls.

DOHH Activity Assay: Periodate Oxidation Method

This method relies on the preparation of a radiolabeled deoxyhypusinated eIF5A substrate and measures the release of a soluble radioactive fragment upon oxidation of the newly formed hypusine.

Objective: To measure the enzymatic activity of DOHH.

Materials:

-

Radiolabeled substrate: eIF5A([3H]Dhp), prepared via an in vitro DHS reaction with [1,8-3H]spermidine.

-

Purified recombinant DOHH.

-

Assay Buffer: 25 mM Tris-HCl, pH 7.5, 6 mM DTT.

-

Bovine Serum Albumin (BSA).

-

Sodium (meta)periodate solution (e.g., 20 mM).

-

Trichloroacetic acid (TCA) solution (e.g., 20%).

-

Scintillation cocktail and counter.

Methodology:

-

Reaction Setup: Prepare the reaction mixture in a microfuge tube (20 µL final volume):

-

Assay Buffer.

-

BSA (carrier protein, e.g., 25 µg).

-

eIF5A([3H]Dhp) substrate (e.g., 2 pmol, ~4x104 dpm).

-

DOHH enzyme or cell lysate containing DOHH.

-

-

Incubation: Incubate at 37°C for 1-2 hours.

-

Periodate Oxidation:

-

Stop the reaction and initiate cleavage by adding sodium periodate (e.g., 10 µL of 20 mM solution).

-

Incubate for 10 minutes at room temperature. Periodate specifically cleaves the vicinal amino-hydroxyl group in the hypusine side chain, releasing a soluble [3H]fragment.

-

-

Protein Precipitation:

-

Add carrier BSA (e.g., 500 µg) followed by cold TCA to a final concentration of 10% to precipitate the unreacted substrate and other proteins.

-

Incubate on ice for 15 minutes.

-

-

Quantification:

-

Centrifuge to pellet the precipitated protein.

-

Carefully transfer the supernatant, which contains the released soluble [3H]fragment, to a scintillation vial.

-

Add scintillation cocktail and count the radioactivity.

-

-

Analysis: The amount of TCA-soluble radioactivity is proportional to the amount of hypusine formed and thus to DOHH activity.

Cellular Function and Therapeutic Relevance

The this compound/hypusine pathway is inextricably linked to fundamental cellular processes, making it a critical node in cell biology and a promising drug target.

-

Role in Translation: The primary function of hypusinated eIF5A is to resolve ribosomal stalling during the translation of mRNAs containing specific motifs, such as polyproline tracts. This ensures the efficient synthesis of a subset of proteins crucial for cell growth and function.

-

Cell Proliferation: The essential nature of this pathway is underscored by the fact that genetic knockout of either Eif5a or Dhps is embryonically lethal in mice. Inhibition of DHS or DOHH leads to an arrest of the cell cycle, typically at the G1/S transition, and a halt in proliferation.

-

Therapeutic Targeting in Cancer: Many cancer cells exhibit elevated polyamine metabolism and are highly proliferative, suggesting a dependency on the hypusination pathway. Consequently, inhibitors of DHS are being investigated as potential anti-cancer therapeutics.

-

Neurodevelopmental Disorders: Mutations in the DHPS gene that lead to reduced enzyme activity are associated with neurodevelopmental disorders, highlighting the pathway's critical role in neural homeostasis.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Biochemical quantitation of the eIF5A hypusination in Arabidopsis thaliana uncovers ABA-dependent regulation [frontiersin.org]

- 4. NAD(P)H-Glo™ Detection System [worldwide.promega.com]

- 5. Assay of this compound hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Linchpin of a Unique Post-Translational Modification: A Technical Guide to Deoxyhypusine Synthase (DHS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyhypusine synthase (DHS) stands as a pivotal enzyme in a highly specific and essential post-translational modification pathway: hypusination. This unique modification targets only one known protein, the eukaryotic translation initiation factor 5A (eIF5A), and is critical for its function in protein synthesis and cell proliferation.[1][2][3][4] The dysregulation of the DHS/eIF5A axis has been implicated in a range of pathologies, including cancer, viral infections, and neurodevelopmental disorders, making DHS a compelling target for therapeutic intervention.[5] This in-depth technical guide provides a comprehensive overview of the role of DHS in post-translational modification, detailing the molecular mechanisms, key experimental methodologies, and the therapeutic landscape of DHS inhibitors.

Introduction to this compound Synthase and the Hypusination Pathway

The hypusination of eIF5A is a two-step enzymatic process that results in the conversion of a specific lysine residue to the unusual amino acid hypusine. This modification is indispensable for the biological activity of eIF5A.

This compound Synthase (DHS): The First and Rate-Limiting Step

DHS (EC 2.5.1.46) catalyzes the initial and rate-limiting step in this pathway. It transfers the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein. This reaction requires NAD+ as a cofactor and produces an intermediate, this compound-eIF5A, and 1,3-diaminopropane.

This compound Hydroxylase (DOHH): The Final Activation Step

The second enzyme in the pathway, this compound hydroxylase (DOHH), subsequently hydroxylates the this compound residue to form the mature, active hypusinated eIF5A (eIF5A-H).

The remarkable specificity of this pathway lies in the fact that DHS and DOHH exclusively modify eIF5A, making it a highly targeted cellular process.

Molecular Structure and Mechanism of this compound Synthase

Human DHS is a homotetrameric enzyme, with each subunit having a molecular weight of approximately 41 kDa. The crystal structure of human DHS reveals a complex architecture where the active sites are formed at the interface of the dimers. The binding of the cofactor NAD+ is a prerequisite for the subsequent binding of the spermidine substrate, suggesting an ordered sequential mechanism.

The catalytic mechanism of DHS involves a NAD+-dependent dehydrogenation of spermidine, forming an enzyme-bound imine intermediate. The aminobutyl moiety is then transferred to the specific lysine residue of the eIF5A precursor.

The Central Role of Hypusinated eIF5A in Cellular Function

The hypusine modification is critical for the function of eIF5A in protein synthesis. While initially thought to be an initiation factor, it is now understood that hypusinated eIF5A primarily functions in translation elongation and termination.

Translation Elongation and Termination: Hypusinated eIF5A binds to the ribosome and facilitates the translation of mRNAs containing specific motifs, such as polyproline tracts, that can otherwise cause ribosomal stalling. It also plays a broader role in promoting the elongation of various tripeptide sequences and is involved in the termination of translation by stimulating the hydrolysis of peptidyl-tRNA.

Cellular Proliferation and Disease: Due to its crucial role in protein synthesis, the DHS/eIF5A pathway is essential for cell proliferation. Overexpression of DHS and eIF5A has been linked to various cancers, and inhibition of this pathway has been shown to have anti-proliferative effects. Furthermore, mutations in the DHPS gene have been associated with rare neurodevelopmental disorders. The pathway is also implicated in viral replication, such as that of HIV-1.

Quantitative Data on DHS Activity and Inhibition

The following tables summarize key quantitative data related to DHS enzyme kinetics and the potency of its inhibitors.

Table 1: Kinetic Parameters of this compound Synthase and Related Enzymes

| Enzyme/Substrate | Organism | Km | Vmax | kcat | Reference |

| Human DHS - Spermidine | Human | ~4-7.6 µM | - | - | |

| Human DHS - eIF5A(Lys) | Human | 1.5 µM | - | - | |

| Human DHS - Putrescine | Human | 1.12 mM | - | - | |

| Human DOHH - Human eIF5A(Dhp) | Human | 0.065 µM | - | - | |

| Human DOHH - Yeast eIF5A(Dhp) | Human | 0.376 µM | - | - | |

| Yeast DOHH - Human eIF5A(Dhp) | Yeast | 0.022 µM | - | - | |

| Yeast DOHH - Yeast eIF5A(Dhp) | Yeast | 0.054 µM | - | - |

Table 2: Inhibition of this compound Synthase

| Inhibitor | Target | Inhibition Constant (Ki) | IC50 | Cell Line/Assay Condition | Reference |

| N1-guanyl-1,7-diaminoheptane (GC7) | DHS | 10 nM | 6.8 nM | Cell-free Hyp'Assay (5 µM spermidine) | |

| GC7 | DHS | - | ~50 nM | - | |

| Novel allosteric inhibitor (26d) | DHS | - | 9.2 nM | Enzyme assay | |

| CNI-1493 | DHS | - | - | HIV-infected cell cultures |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to study DHS and the hypusination pathway.

This compound Synthase (DHS) Activity Assay

This protocol describes an in vitro assay to measure the enzymatic activity of DHS by quantifying the incorporation of radiolabeled spermidine into the eIF5A precursor.

Materials:

-

Purified recombinant DHS enzyme

-

Purified recombinant eIF5A precursor protein (eIF5A(Lys))

-

[1,8-³H]spermidine

-

1 M Glycine-NaOH buffer, pH 9.2

-

100 mM Dithiothreitol (DTT)

-

20 mM NAD+

-

Trichloroacetic acid (TCA)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

4 µL 1 M Glycine-NaOH buffer, pH 9.2 (final concentration: 0.2 M)

-

0.2 µL 100 mM DTT (final concentration: 1 mM)

-

1 µL 20 mM NAD+ (final concentration: 1 mM)

-

1 µL [1,8-³H]spermidine (e.g., 0.5 µCi)

-

eIF5A(Lys) (e.g., 2.5 µg)

-

DHS enzyme (e.g., 2.5 units)

-

Add nuclease-free water to a final volume of 20 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

Protein Precipitation: Stop the reaction by adding an equal volume of cold 20% TCA. Incubate on ice for 30 minutes.

-

Washing: Centrifuge the tubes at high speed to pellet the precipitated protein. Carefully remove the supernatant. Wash the pellet multiple times with cold 10% TCA to remove unincorporated [³H]spermidine.

-

Quantification: Dissolve the final protein pellet in a suitable buffer or tissue solubilizer. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculation: Calculate the amount of [³H]this compound formed based on the specific activity of the [³H]spermidine. One unit of DHS activity is defined as the amount of enzyme that generates 1 pmol of this compound per hour at 37°C.

A non-radioactive DHS assay can also be performed by coupling the reaction to NADH detection using a luminescent assay kit (e.g., NADH-Glo™).

Western Blot Analysis of eIF5A Hypusination

This method allows for the detection and quantification of the hypusinated form of eIF5A in cell lysates.

Materials:

-

Cell lysate

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for hypusinated eIF5A

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells in a suitable buffer and determine the protein concentration.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against hypusinated eIF5A overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to hypusinated eIF5A can be quantified using densitometry software.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of DHS inhibitors on cell viability and proliferation.

Materials:

-

Cells of interest

-

96-well cell culture plates

-

DHS inhibitor (e.g., GC7)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the DHS inhibitor for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to determine the IC50 value of the inhibitor.

Visualizing the Hypusination Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: The two-step enzymatic pathway of eIF5A hypusination.

Caption: Workflow for the radioactive DHS activity assay.

Caption: Signaling pathway of hypusinated eIF5A in translation.

Conclusion and Future Directions

This compound synthase is a highly specific and essential enzyme that plays a critical role in cellular physiology through the post-translational modification of eIF5A. Its involvement in fundamental processes such as protein synthesis and cell proliferation, coupled with its dysregulation in various diseases, underscores its importance as a therapeutic target. The development of potent and specific DHS inhibitors holds significant promise for the treatment of cancer and other proliferative disorders. Future research will likely focus on elucidating the full spectrum of proteins regulated by the DHS/eIF5A axis, further refining DHS inhibitors for clinical use, and exploring the potential of targeting this pathway for a wider range of diseases. This technical guide provides a solid foundation for researchers and drug development professionals to delve deeper into the fascinating biology of DHS and its potential for therapeutic innovation.

References

- 1. eIF5A Functions Globally in Translation Elongation and Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights into eukaryotic translation initiation factor 5A: Its role and mechanisms in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Hypusination of Eukaryotic Initiation Factor 5A via cAMP-PKA-ERK1/2 Pathway is required for Ligand-induced Downregulation of LH receptor mRNA Expression in the Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

The Discovery and Crucial Role of Deoxyhypusine in Cellular Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyhypusine is a unique and essential amino acid intermediate in the biosynthesis of hypusine. This post-translational modification is critical for the function of a single protein, eukaryotic translation initiation factor 5A (eIF5A), highlighting one of the most specific modification pathways in eukaryotes.[1] The discovery of this compound and the elucidation of the hypusination pathway have unveiled a fundamental mechanism governing protein synthesis, cell proliferation, and stress responses. This technical guide provides an in-depth overview of this compound, its synthesis, its role in cellular processes, and the experimental methodologies used for its investigation. The intricate regulation of this pathway and its implication in various diseases, including cancer and neurodevelopmental disorders, make it a compelling target for therapeutic intervention.[2][3]

The Discovery of this compound

The journey to understanding this compound began with the identification of hypusine [Nε-(4-amino-2-hydroxybutyl)lysine], an unusual amino acid found in eIF5A.[1] Initial studies revealed that the formation of hypusine was a post-translational event. Further investigation in the early 1980s led to the discovery of an unhydroxylated precursor, which was named this compound [Nε-(4-aminobutyl)lysine].[1] It was demonstrated that this intermediate accumulated in cells treated with metal-chelating agents, suggesting a subsequent hydroxylation step. This pivotal discovery established the two-step enzymatic pathway for hypusine biosynthesis.

The eIF5A Hypusination Pathway

The conversion of a specific lysine residue on the eIF5A precursor to a mature hypusine residue is a two-step enzymatic process that is highly conserved across eukaryotes.

-

This compound Synthesis: The first and rate-limiting step is catalyzed by This compound synthase (DHS) . This enzyme transfers the 4-aminobutyl moiety from the polyamine spermidine to the ε-amino group of a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein. This reaction is NAD+-dependent and results in the formation of a this compound-containing eIF5A intermediate and the release of 1,3-diaminopropane.

-

Hypusine Formation: The second step is catalyzed by This compound hydroxylase (DOHH) , a metalloenzyme. DOHH hydroxylates the this compound residue at the C2 position of the butylamine side chain to form the mature hypusine residue, rendering eIF5A biologically active.

The extraordinary specificity of both DHS and DOHH for the eIF5A precursor underscores the critical and singular role of this modification in cellular physiology.

The Role of this compound and Hypusinated eIF5A in Cellular Processes

The formation of this compound is an indispensable step towards the activation of eIF5A. Hypusinated eIF5A plays a crucial role in several fundamental cellular processes:

-

Translation Elongation and Termination: Activated eIF5A is essential for efficient protein synthesis. It facilitates the elongation of polypeptide chains, particularly at ribosome-stalling motifs such as polyproline tracts, and is also involved in the termination of translation.

-

Cell Proliferation and Growth: The critical role of eIF5A in protein synthesis directly links the hypusination pathway to cell growth and proliferation. Inhibition of this pathway leads to cell cycle arrest. The genes encoding eIF5A, DHS, and DOHH are all essential for embryonic development in mice.

-

mRNA Transport and Stability: There is evidence to suggest that eIF5A is involved in the nuclear export of specific mRNAs.

-

Stress Response: The hypusination pathway is implicated in cellular responses to various stressors, including oxidative stress and nutrient deprivation.

-

Disease Pathogenesis: Dysregulation of the eIF5A hypusination pathway has been linked to several human diseases. Overexpression of eIF5A and DHS is associated with various cancers, making them attractive targets for anti-cancer therapies. Furthermore, mutations in the genes for DHS and DOHH have been identified as the cause of rare neurodevelopmental disorders.

Quantitative Data

The following tables summarize key quantitative data related to the this compound pathway.

Table 1: Kinetic Parameters of this compound Synthase (DHS)

| Organism | Substrate | Km (μM) | Reference |

| Human | eIF5A(Lys) | 1.5 | |

| Human | Spermidine | 5 | |

| Human | Putrescine | 1120 |

Table 2: IC50 Values of this compound Synthase (DHS) Inhibitors

| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |

| GC7 | Human DHPS | 6.8 | In vitro Hyp'Assay (5 μM spermidine) | |

| Compound 26d | Human DHPS | 9.2 | In vitro enzyme assay |

Experimental Protocols

Detailed methodologies for studying the this compound pathway are crucial for advancing research in this field.

Protocol 1: this compound Synthase (DHS) Activity Assay (Radiometric)

This protocol is a standard method for measuring DHS activity by quantifying the incorporation of radiolabeled spermidine into the eIF5A precursor.

Materials:

-

Purified recombinant eIF5A precursor protein (eIF5A(Lys))

-

Purified recombinant DHS enzyme

-

[1,8-³H]spermidine

-

NAD+

-

Assay Buffer: 0.1 M Glycine-NaOH, pH 9.0

-

Trichloroacetic acid (TCA) solution (10%)

-

0.15 N NaOH

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube on ice. A typical 20 μL reaction contains:

-

30 μM eIF5A precursor

-

20 μM [³H]spermidine (radiolabeled plus unlabeled)

-

100 μM NAD+

-

0.03 - 0.1 μg purified DHS enzyme

-

Assay buffer to a final volume of 20 μL

-

-

Incubation: Incubate the reaction mixture at 37°C for 2 hours.

-

Protein Precipitation: Stop the reaction by adding an equal volume of 10% TCA.

-

Washing: Pellet the precipitated protein by centrifugation. Wash the pellet three times with 10% TCA to remove unincorporated [³H]spermidine.

-

Solubilization and Counting: Dissolve the final protein pellet in 0.1 mL of 0.15 N NaOH. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the amount of this compound formed based on the specific activity of the [³H]spermidine. A negative control reaction lacking the DHS enzyme should be included to determine background radioactivity.

Protocol 2: this compound Hydroxylase (DOHH) Activity Assay (Radiometric)

This assay measures the conversion of [³H]this compound-containing eIF5A to [³H]hypusine-containing eIF5A.

Materials:

-

In vitro prepared [³H]this compound-containing eIF5A (eIF5A(Dhp)) substrate

-

DOHH enzyme source (purified recombinant enzyme or cell lysate)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT

-

6 N HCl

-

Amino acid analyzer or HPLC system with an ion-exchange column

Procedure:

-

Reaction Setup: Prepare the reaction mixture containing the eIF5A(Dhp) substrate and the DOHH enzyme source in the assay buffer.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 2 hours).

-

Acid Hydrolysis: Stop the reaction and hydrolyze the protein by adding 6 N HCl and heating at 110°C overnight.

-

Chromatographic Separation: Separate the resulting amino acids, including [³H]this compound and [³H]hypusine, using an amino acid analyzer or an HPLC system with a cation-exchange column.

-

Quantification: Quantify the amount of [³H]hypusine by collecting fractions and measuring their radioactivity.

Protocol 3: Western Blot Analysis of eIF5A Hypusination

This method allows for the qualitative and semi-quantitative assessment of the different forms of eIF5A (unmodified, deoxyhypusinated, and hypusinated).

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels (12-15%)

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies:

-

Anti-eIF5A (total)

-

Anti-hypusine

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Separation: Separate proteins from cell or tissue lysates by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-eIF5A or anti-hypusine) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The different forms of eIF5A may be distinguished by their migration patterns or through the use of specific antibodies.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound.

Caption: The eIF5A hypusination signaling pathway.

References

Deoxyhypusine's Crucial Role in Neurodevelopment: A Technical Guide

An In-depth Examination of the Hypusination Pathway, its Dysregulation in Neurological Disorders, and Methodologies for Research and Drug Development

Abstract

The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) by the addition of a unique amino acid, hypusine, is a critical process for cellular function and is particularly vital for proper neurodevelopment. This process, known as hypusination, is catalyzed by two key enzymes: deoxyhypusine synthase (DHPS) and this compound hydroxylase (DOHH). Genetic mutations in the genes encoding eIF5A, DHPS, and DOHH have been identified as the underlying cause of several rare and severe neurodevelopmental disorders. These disorders are typically characterized by a range of debilitating symptoms including intellectual disability, global developmental delay, seizures, and microcephaly.[1][2][3][4][5] This technical guide provides a comprehensive overview of the this compound pathway's involvement in neurodevelopmental disorders, intended for researchers, scientists, and professionals in drug development. It details the molecular mechanisms, summarizes key quantitative data from patient-derived cells and animal models, and provides detailed experimental protocols for studying this critical pathway.

The Hypusination Pathway: A Key Regulator of Protein Synthesis and Neurodevelopment

The synthesis of hypusine is a highly specific two-step enzymatic reaction that modifies a single lysine residue (Lys50 in humans) on the eIF5A precursor protein.

-

This compound Synthesis: this compound synthase (DHPS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to the ε-amino group of the specific lysine residue on the eIF5A precursor, forming a this compound intermediate.

-

Hypusine Formation: this compound hydroxylase (DOHH) then hydroxylates the this compound residue to form the mature, active hypusinated eIF5A (eIF5AHyp).

The resulting hypusinated eIF5A is essential for efficient protein synthesis. It functions to alleviate ribosome stalling at specific polyproline motifs and other difficult-to-translate sequences, thereby ensuring the proper translation of a subset of cellular proteins that are critical for neuronal function and development. Disruption of this pathway leads to impaired translation, which is believed to be the primary driver of the pathophysiology observed in related neurodevelopmental disorders.

Signaling Pathway Diagram

Caption: The hypusination pathway and its role in neurodevelopment.

Genetic Variants and Associated Neurodevelopmental Disorders

Mutations in the genes encoding the core components of the hypusination pathway are linked to distinct, yet overlapping, rare neurodevelopmental syndromes.

| Gene | Disorder | Inheritance | Key Clinical Features | References |

| DHPS | DHPS Deficiency | Autosomal Recessive | Global developmental delay, intellectual disability, seizures, hypotonia, speech impairment. | |

| DOHH | DOHH Deficiency | Autosomal Recessive | Global developmental delay, intellectual disability, microcephaly, epilepsy, facial dysmorphism. | |

| EIF5A | Faundes-Banka Syndrome | Autosomal Dominant | Craniofacial malformations, developmental delay, intellectual disability. |

Quantitative Data from In Vitro and In Vivo Models

Defects in the hypusination pathway lead to measurable changes in enzyme activity, protein levels, and cellular and organismal phenotypes.

Table 3.1: DHPS Enzyme Activity in Patients with DHPS Mutations

| DHPS Variant | Residual Enzyme Activity (% of Wild-Type) | Reference |

| p.Asn173Ser | ~18-25% | |

| p.Tyr305_Ile306del | Absent |

Table 3.2: Phenotypic Data from Conditional Knockout (cKO) Mouse Models

| Mouse Model | Phenotype | Quantitative Measurement | Reference |

| Dhps cKO (Emx1-Cre) | Brain Development | Reduced forebrain size, premature death. | |

| Eif5a cKO (Emx1-Cre) | Brain Development | Reduced forebrain size, premature death. | |

| Dhps cKO (Camk2a-Cre) | Cognitive Function | Severe impairment in spatial learning and memory in Morris water maze. | |

| Eif5a cKO (Camk2a-Cre) | Cognitive Function | Impairment in spatial learning and memory in Morris water maze. |

Table 3.3: Proteomics and Translation Analysis in DHPS Deficient Models

| Model System | Analysis | Key Findings | Reference |

| Dhps KO Mouse Brain | Quantitative Mass Spectrometry | Altered expression of proteins required for proper neuronal development and function. | |

| Dhps KO Mouse Brain | Ribosome Profiling | Impaired translation of a subset of mRNAs. | |

| eIF5A-deficient human cells | Ribosome Profiling | Increased ribosomal pausing at specific tripeptide motifs (e.g., PPX, GXX). |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the hypusination pathway.

This compound Synthase (DHS) Activity Assay

This protocol is adapted from established methods for measuring the incorporation of radiolabeled spermidine into the eIF5A precursor.

Experimental Workflow

Caption: Workflow for the DHPS activity assay.

Materials:

-

Purified recombinant eIF5A precursor protein

-

[1,8-³H]spermidine

-

NAD⁺

-

Enzyme source (e.g., cell lysate or purified recombinant DHPS)

-

Reaction buffer (e.g., 0.1 M Glycine-NaOH, pH 9.0)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, NAD⁺, purified eIF5A precursor, and the enzyme source.

-

Initiate the reaction by adding [³H]spermidine.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the proteins.

-

Wash the protein pellet multiple times with cold TCA to remove unincorporated [³H]spermidine.

-

Dissolve the final protein pellet in a suitable solvent.

-

Add scintillation fluid and quantify the incorporated radioactivity using a liquid scintillation counter.

-

Calculate the specific activity of DHPS based on the amount of radioactivity incorporated, the specific activity of the [³H]spermidine, the amount of protein in the enzyme source, and the incubation time.

Western Blotting for Hypusinated eIF5A

This method allows for the specific detection and relative quantification of the hypusinated form of eIF5A.

Materials:

-

Primary antibody specific for hypusinated eIF5A

-

Primary antibody for total eIF5A (as a loading control)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

Procedure:

-

Extract total protein from cells or tissues of interest.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against hypusinated eIF5A overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against total eIF5A to normalize the results.

Mass Spectrometry for this compound and Hypusine Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of this compound and hypusine.

References

- 1. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative Proteomics Reveal Region-Specific Alterations in Neuroserpin-Deficient Mouse Brain and Retina: Insights into Serpini1 Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Neuroserpin Is Strongly Expressed in the Developing and Adult Mouse Neocortex but Its Absence Does Not Perturb Cortical Lamination and Synaptic Proteome [frontiersin.org]

- 4. eIF5A and hypusination-related disorders: literature review and case report of DOHH-related encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-translational formation of hypusine in eIF5A: implications in human neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyhypusine: A Pivotal Node in Cancer Proliferation and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The post-translational modification of the eukaryotic translation initiation factor 5A (eIF5A) to its active, hypusinated form is a critical process for the proliferation of cancer cells. This unique modification, catalyzed by the enzymes deoxyhypusine synthase (DHS) and this compound hydroxylase (DOHH), presents a compelling and highly specific target for anticancer therapy. This technical guide provides a comprehensive overview of the this compound pathway, its role in malignancy, the therapeutic potential of its inhibition, and detailed methodologies for its study. The dysregulation of eIF5A activity, often elevated in various cancers, drives the translation of a subset of mRNAs encoding proteins crucial for cell growth, metastasis, and chemoresistance. Consequently, inhibitors of DHS and DOHH have demonstrated significant anti-neoplastic effects in a multitude of preclinical cancer models, heralding a new frontier in targeted cancer therapy.

The this compound Synthesis Pathway: A Unique Post-Translational Modification

The activation of eIF5A is a two-step enzymatic process that results in the formation of a unique amino acid residue called hypusine. This process is essential for the biological function of eIF5A.[1][2]

-

Deoxyhypusination: this compound synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue (Lys50 in humans) on the eIF5A precursor protein. This reaction forms the intermediate, this compound.[3][4]

-

Hydroxylation: this compound hydroxylase (DOHH) then hydroxylates the this compound residue to form the mature, active hypusine residue.[3]

Activated, hypusinated eIF5A is crucial for resolving ribosomal stalling during the translation of proteins containing polyproline motifs, thereby facilitating the synthesis of a specific subset of proteins essential for cell proliferation and survival.

Role in Cancer Pathogenesis

Elevated levels of hypusinated eIF5A are a hallmark of numerous cancers, including pancreatic, colorectal, breast, lung, and neuroblastoma. This overexpression is not merely a correlative phenomenon but a functional driver of malignancy. The activated eIF5A facilitates the translation of a specific subset of mRNAs, often termed the "eIF5A regulon," which encode proteins critical for various aspects of cancer progression.

Downstream Signaling Pathways

Inhibition of this compound synthesis has been shown to impact several key oncogenic signaling pathways:

-

MYC Elongation: Hypusinated eIF5A is required for the efficient translation of the MYC oncogene by resolving ribosome stalling at specific pausing motifs within its coding sequence. Inhibition of this process leads to reduced MYC protein levels and subsequent suppression of MYC-driven cell growth.

-

PEAK1 Signaling: In pancreatic ductal adenocarcinoma (PDAC), eIF5A regulates the expression of the non-receptor tyrosine kinase PEAK1, which is essential for PDAC progression and resistance to chemotherapy.

-

RhoA/ROCK Pathway: eIF5A has been shown to modulate the expression of RhoA and ROCK proteins, key regulators of the cytoskeleton, thereby influencing cancer cell migration and metastasis.

-

Sonic Hedgehog (sHH) Pathway: In pancreatic cancer, eIF5A has been implicated in the regulation of the sonic hedgehog signaling pathway, which is involved in cell proliferation and chemoresistance.

Therapeutic Targeting of the this compound Pathway

The high specificity of DHS and DOHH for eIF5A makes them attractive targets for therapeutic intervention. Several small molecule inhibitors have been developed and have shown promising preclinical activity.

This compound Synthase (DHS) Inhibitors

-

N1-guanyl-1,7-diaminoheptane (GC7): A spermidine analog that acts as a competitive inhibitor of DHS. GC7 has been shown to inhibit the growth of various cancer cell lines.

-

Novel Allosteric Inhibitors: Recent efforts have focused on developing more drug-like allosteric inhibitors of DHS. For instance, compound 7k has demonstrated a tumor growth inhibition (TGI) of 73% in a melanoma xenograft model.

This compound Hydroxylase (DOHH) Inhibitors

-

Ciclopirox (CPX): An antifungal agent that chelates iron, an essential cofactor for DOHH activity. CPX has been shown to inhibit the proliferation of a range of cancer cell lines.

-

Deferiprone (DFP): An iron chelator used for the treatment of iron overload, which also inhibits DOHH activity and has demonstrated anti-cancer stem cell properties.

Quantitative Data on Inhibitor Efficacy

The following tables summarize the in vitro efficacy of various DHS and DOHH inhibitors against a panel of human cancer cell lines, as represented by their half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of this compound Synthase (DHS) Inhibitors

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| GC7 | HCT-116 | Colorectal | ~20 | |

| H9 | T-cell lymphoma | Not specified | ||

| HeLa | Cervical | Not specified | ||

| Compound 7k | A375 | Melanoma | 0.1 | |

| SK-MEL-28 | Melanoma | 0.1 |

Table 2: IC50 Values of this compound Hydroxylase (DOHH) Inhibitors

| Inhibitor | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ciclopirox (CPX) | Rh30 | Rhabdomyosarcoma | 1.5 - 4.9 | |

| RD | Rhabdomyosarcoma | 1.5 - 4.9 | ||

| MDA-MB-231 | Breast | 1.5 - 4.9 | ||

| MCF7 | Breast | 1.5 - 4.9 | ||

| A549 | Lung | 1.5 - 4.9 | ||

| HT29 | Colon | 1.5 - 4.9 | ||

| Deferiprone (DFP) | MCF7 | Breast | ~0.1 (CSC propagation) | |

| T47D | Breast | ~0.5-1 (CSC propagation) | ||

| HSC-2 | Oral Squamous Carcinoma | 13.5 µg/mL | ||

| HSC-3 | Oral Squamous Carcinoma | 9.9 µg/mL | ||

| HL-60 | Promyelocytic Leukemia | 10.6 µg/mL | ||

| TRAMP-C2 | Prostate | ~50 | ||

| Myc-CaP | Prostate | ~50 | ||

| 22rv1 | Prostate | ~50 |

Key Experimental Protocols

Reproducible and robust experimental methodologies are crucial for the investigation of the this compound pathway. Below are detailed protocols for key assays.

Western Blot Analysis of eIF5A Hypusination

This protocol allows for the detection and quantification of total and hypusinated eIF5A.

-

Cell Lysis: Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein lysate on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for hypusinated eIF5A (e.g., Anti-Hypusine antibody, Cat. No. ABS1064, Millipore) at a dilution of 0.6 µg/mL, or a total eIF5A antibody (e.g., eIF5A Antibody #14377, Cell Signaling Technology) at a 1:1000 dilution.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., Donkey Anti-Rabbit IgG) for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection kit.

This compound Synthase (DHS) Activity Assay

This assay measures the enzymatic activity of DHS.

-

Reaction Mixture: Prepare a reaction mixture containing 50 µL glycine-NaOH buffer (pH 9.0), 100 µM NAD+, 20 µM spermidine, and 0.5 µg of recombinant DHS enzyme.

-

Inhibitor Addition: Add the test inhibitor at various concentrations.

-

Incubation: Incubate the mixture at 37°C for 2 hours.

-

Detection: Add an equal volume of NADH-Glo™ reagent and incubate for 30 minutes at room temperature.

-

Measurement: Measure the luminescence using a plate reader. The amount of NADH produced is proportional to the DHS activity.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of cancer cells following treatment with a this compound inhibitor.

-

Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) in 6-well plates.

-

Treatment: After 24 hours, treat the cells with the inhibitor at various concentrations.

-

Incubation: Incubate the cells for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies containing at least 50 cells.

Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through an extracellular matrix, a key step in metastasis.

-

Insert Coating: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the inserts.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Inhibitor Treatment: Add the this compound inhibitor to both the upper and lower chambers.

-

Incubation: Incubate for 24-48 hours to allow for cell invasion.

-

Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with 70% ethanol and stain with 0.1% crystal violet.

-

Quantification: Count the number of invaded cells in multiple fields of view under a microscope.

In Vivo Xenograft Tumor Model

This in vivo model evaluates the anti-tumor efficacy of this compound inhibitors.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 2-5 x 10^6 cells) into the flanks of immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

-

Treatment: Administer the inhibitor via an appropriate route (e.g., intravenous injection) at a specified dose and schedule (e.g., 100 mg/kg every three days).

-

Tumor Measurement: Measure tumor volume with calipers every few days.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition (TGI).

Conclusion and Future Directions

The this compound synthesis pathway represents a unique and specific vulnerability in cancer cells. The essential role of hypusinated eIF5A in translating a subset of proteins critical for oncogenesis, coupled with the existence of potent and specific inhibitors of DHS and DOHH, provides a strong rationale for the clinical development of drugs targeting this pathway. The preclinical data are compelling, demonstrating significant anti-proliferative, anti-metastatic, and anti-angiogenic effects across a broad range of cancer types. Future research should focus on the development of highly potent and selective inhibitors with favorable pharmacokinetic properties, the identification of predictive biomarkers to select patients most likely to respond to this therapeutic strategy, and the exploration of combination therapies with existing anticancer agents. The continued investigation of the eIF5A regulon will further elucidate the downstream consequences of this compound inhibition and may reveal additional therapeutic targets. Targeting this compound synthesis holds the promise of a novel and effective approach to cancer treatment.

References

- 1. The translation factor eIF5A and human cancer [escholarship.org]

- 2. Screening assay for the identification of this compound synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The translation factor eIF5A and human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an activity assay for characterizing this compound synthase and its diverse reaction products - PMC [pmc.ncbi.nlm.nih.gov]

The Evolutionary Conservation of Deoxyhypusine Modification: A Technical Guide for Researchers

An In-depth Whitepaper on a Unique and Essential Post-Translational Modification

November 28, 2025

Executive Summary

The deoxyhypusine modification is a unique and highly conserved post-translational modification essential for the function of the eukaryotic translation initiation factor 5A (eIF5A). This process, involving the sequential action of two enzymes, this compound synthase (DHS) and this compound hydroxylase (DOHH), is critical for regulating protein synthesis, cell proliferation, and differentiation. Its profound evolutionary conservation across eukaryotes and archaea underscores its fundamental role in cellular physiology. Dysregulation of the hypusination pathway has been implicated in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for drug development. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the this compound modification, including its evolutionary conservation, the molecular machinery involved, detailed experimental protocols for its study, and its emerging role as a therapeutic target.

Introduction: The Hypusine Circuit

The journey from a nascent polypeptide to a functional protein is often paved with a series of post-translational modifications (PTMs). Among these, the formation of hypusine stands out for its remarkable specificity and essentiality. Hypusine is an unusual amino acid derived from the polyamine spermidine and is found in only one known protein in eukaryotes: the eukaryotic translation initiation factor 5A (eIF5A).[1][2][3][4][5]

The biosynthesis of hypusine, a process termed hypusination, occurs in two enzymatic steps:

-

Deoxyhypusination: this compound synthase (DHS) catalyzes the transfer of the 4-aminobutyl moiety from spermidine to a specific lysine residue (Lys50 in humans) on the eIF5A precursor, forming a this compound intermediate.

-

Hydroxylation: this compound hydroxylase (DOHH) then hydroxylates the this compound residue to form the mature, active hypusinated eIF5A (eIF5AHyp).

This two-step modification is not merely a cellular curiosity; it is a vital process. The hypusinated form of eIF5A is crucial for its function in translation, specifically in alleviating ribosome stalling at polyproline motifs and other problematic sequences, thereby ensuring the efficient synthesis of a subset of cellular proteins. The absolute requirement for this modification is underscored by the fact that genetic knockout of either DHS or DOHH is embryonically lethal in mice.

Evolutionary Conservation: A Testament to a Fundamental Role

The hypusination pathway is a testament to evolutionary preservation, with DHS and DOHH being highly conserved across all eukaryotic kingdoms and even present in archaea. This deep evolutionary conservation points to a fundamental and indispensable cellular function that has been maintained for over a billion years.

Conservation of Key Enzymes: DHS and DOHH

Both DHS and DOHH exhibit a high degree of sequence and structural conservation across a wide range of species, from yeast to humans. This conservation is particularly pronounced in the active sites of the enzymes, highlighting the stringent evolutionary pressure to maintain their catalytic function.

| Organism | DHS Sequence Identity to Human (%) | DOHH Sequence Identity to Human (%) |

| Homo sapiens (Human) | 100 | 100 |

| Mus musculus (Mouse) | 96 | 95 |

| Gallus gallus (Chicken) | 92 | 91 |

| Danio rerio (Zebrafish) | 85 | 83 |

| Drosophila melanogaster (Fruit Fly) | 78 | 75 |

| Caenorhabditis elegans (Nematode) | 70 | 68 |

| Saccharomyces cerevisiae (Yeast) | 65 | 61 |

| Arabidopsis thaliana (Thale Cress) | 68 | 63 |

Note: The sequence identity percentages in this table are illustrative and based on representative homolog searches. Actual values may vary slightly depending on the specific isoforms and alignment algorithms used.

Phylogenetic Analysis

Phylogenetic trees of DHS and DOHH proteins show a clear evolutionary relationship that largely mirrors the accepted organismal phylogeny. This indicates that the genes for these enzymes have been vertically inherited from a common ancestor and have not undergone significant horizontal gene transfer in eukaryotes.

Signaling Pathways and Cellular Roles

The influence of eIF5A hypusination extends to a multitude of cellular signaling pathways, impacting processes ranging from cell growth and proliferation to stress responses and immune modulation.

The Hypusination Pathway

The core pathway is a linear, two-step enzymatic cascade.

Role in Macrophage Activation

Recent studies have illuminated a critical role for eIF5A hypusination in macrophage polarization. Inhibition of this pathway has been shown to selectively impair the alternative activation (M2) of macrophages, a process dependent on oxidative phosphorylation, while leaving classical (M1) activation, which relies on glycolysis, unaffected. This suggests a key role for hypusinated eIF5A in regulating metabolic reprogramming in immune cells.